Key Regioisomeric Differentiation: TSPO/ROMK Profile vs. FFA3 Agonism
The primary differentiation of this compound is its unique target engagement profile, which is distinct from its closest regioisomer, the 7-yl analog. The 6-yl compound is explicitly characterized as a TSPO ligand [1] and a ROMK inhibitor with an IC50 of 450 nM [2]. Its regioisomer, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide, shows no reported activity at TSPO or ROMK, instead acting as a potent FFA3 receptor agonist (EC50 = 288 nM) [3]. This represents a complete functional target switch driven solely by the substitution position.
| Evidence Dimension | Primary Pharmacological Target and Functional Activity Profile |
|---|---|
| Target Compound Data | TSPO Ligand [1]; ROMK inhibitor IC50 = 450 nM [2] |
| Comparator Or Baseline | 7-yl regioisomer: FFA3/GPR41 Agonist, EC50 = 288 nM [3] |
| Quantified Difference | Qualitative target switch; no quantitative overlap in target activity between the 6-yl and 7-yl isomers. |
| Conditions | TSPO: Patent review literature [1]. ROMK: Thallium flux assay in recombinant cell lines [2]. FFA3: Agonist activity in Flp-In T-Rex HEK293 cells cotransfected with eYFP, assessed as inhibition of forskolin-induced cAMP [3]. |
Why This Matters
For scientists procuring a TSPO ligand or ROMK inhibitor, the 7-yl analog is functionally useless, while for those studying FFA3, the 6-yl compound will be inactive; thus, regiospecific identity is the primary selection criterion.
- [1] Drug Information for Quinoline carboxamide derivative 6 (D0OB0Q). Therapeutic Target Database (TTD). View Source
- [2] US Patent 9,718,808 B2. Inhibitors of the renal outer medullary potassium channel. Patent and Trademark Office. View Source
- [3] BindingDB Entry BDBM50527505 (CHEMBL4513816) for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide. View Source
